molecular formula C14H23N3O4 B6974169 (1-Methyl-2-oxo-1,3-diazinan-5-yl) 2-(2-oxoazocan-1-yl)acetate

(1-Methyl-2-oxo-1,3-diazinan-5-yl) 2-(2-oxoazocan-1-yl)acetate

Cat. No.: B6974169
M. Wt: 297.35 g/mol
InChI Key: UFAJNNPINVEWMO-UHFFFAOYSA-N
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Description

(1-Methyl-2-oxo-1,3-diazinan-5-yl) 2-(2-oxoazocan-1-yl)acetate is a complex organic compound that features a diazinane ring and an azocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxo-1,3-diazinan-5-yl) 2-(2-oxoazocan-1-yl)acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-oxo-1,3-diazinan-5-yl) 2-(2-oxoazocan-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

(1-Methyl-2-oxo-1,3-diazinan-5-yl) 2-(2-oxoazocan-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which (1-Methyl-2-oxo-1,3-diazinan-5-yl) 2-(2-oxoazocan-1-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-Methyl-2-oxo-1,3-diazinan-5-yl) 2-(2-oxoazocan-1-yl)acetate apart is its unique combination of diazinane and azocane rings, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1-methyl-2-oxo-1,3-diazinan-5-yl) 2-(2-oxoazocan-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c1-16-9-11(8-15-14(16)20)21-13(19)10-17-7-5-3-2-4-6-12(17)18/h11H,2-10H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAJNNPINVEWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CNC1=O)OC(=O)CN2CCCCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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